molecular formula C8H5BrCl2O B130626 2-Bromo-2',4'-dichloroacetophenone CAS No. 2631-72-3

2-Bromo-2',4'-dichloroacetophenone

Cat. No.: B130626
CAS No.: 2631-72-3
M. Wt: 267.93 g/mol
InChI Key: DASJDMQCPIDJIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-2’,4’-dichloroacetophenone is an organic compound with the molecular formula C8H5BrCl2O. It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is known for its use as an intermediate in the synthesis of various chemical products and has applications in different fields such as chemistry and industry .

Biochemical Analysis

Biochemical Properties

It is known to be a metabolite of the insecticide Bromfenvinphos , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in the metabolism of this pesticide.

Cellular Effects

Given its role as a metabolite of Bromfenvinphos , it may influence cell function by interacting with cellular processes related to pesticide metabolism.

Metabolic Pathways

2-Bromo-2’,4’-dichloroacetophenone is involved in the metabolic pathways of the insecticide Bromfenvinphos . It may interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-2’,4’-dichloroacetophenone can be synthesized through several methods. One common synthetic route involves the bromination of 2’,4’-dichloroacetophenone. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of 2-Bromo-2’,4’-dichloroacetophenone may involve large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized for high yield and purity, and the product is often purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2’,4’-dichloroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

Major Products

Scientific Research Applications

2-Bromo-2’,4’-dichloroacetophenone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4’-chloroacetophenone: Similar structure but with one chlorine atom replaced by a bromine atom.

    2-Bromo-3’,4’-dichloroacetophenone: Similar structure with an additional chlorine atom at the 3’ position.

    2’,4’-Dichloroacetophenone: Lacks the bromine substituent .

Uniqueness

2-Bromo-2’,4’-dichloroacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms on the phenyl ring enhances its versatility in various chemical reactions and applications .

Properties

IUPAC Name

2-bromo-1-(2,4-dichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASJDMQCPIDJIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180930
Record name 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2631-72-3
Record name 2,4-Dichlorophenacyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2631-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002631723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.288
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

43.4 g (0.267 mol) of bromine was added dropwise to a solution of 50.5 g (0.267 mol) of 2′,4′-dichloroacetophenone in 100 g of methanol at a reaction temperature of 45 to 50° C. After the addition was complete, the methanol was evaporated off from the reaction solution under reduced pressure. The resultant concentrate was dissolved in 120 g of toluene and was then washed with water (100 ml×3 times). Thereafter, the toluene was distilled off under reduced pressure, giving 68.0 g (0.254 mol) of crude brown oily 2-bromo-2′,4′-dichloroacetophenone.
Quantity
43.4 g
Type
reactant
Reaction Step One
Quantity
50.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

25 g (0.1322 mol) of 2′,4′-dichloroacetophenone was placed in a three-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel. Anhydrous ether (30 mL) and AlCl3 (0.20 g) were added. The solution was stoppered and cooled to 0° C. in an ice bath. Br2 (21.13 g, 0.1322 mol) was added dropwise (at a rate of approximately 0.5 mL/min). After addition of Br2 was complete, HBr and the solvent were removed under reduced pressure. The remaining HBr was removed by blowing a stream of nitrogen over the orange oily product. The resulting oil was placed under high vacuum until all the bubbling had ceased. The product was obtained as a viscous orange oil, which solidified upon standing in the refrigerator. Yield: 35.72 g (100%); TLC: 95% Hexanes/5% Acetone, Rf=0.35.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
21.13 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0.2 g
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To 100 mL of ethyl ether is added 1-(2,4-dichlorophenyl)ethanone (18.9 g, 0.1 mol) and bromine (16 g, 0.1 mmol). Monitor the reaction by thin-layer chromatography. Upon completion wash the organic phase with 100 mL H2O and 50 mL brine. Dry the organic phase over Na2SO4. Filter the drying agent and evaporate the solvent in vacuo to obtain the title compound.
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-2',4'-dichloroacetophenone
Reactant of Route 2
Reactant of Route 2
2-Bromo-2',4'-dichloroacetophenone
Reactant of Route 3
Reactant of Route 3
2-Bromo-2',4'-dichloroacetophenone
Reactant of Route 4
Reactant of Route 4
2-Bromo-2',4'-dichloroacetophenone
Reactant of Route 5
Reactant of Route 5
2-Bromo-2',4'-dichloroacetophenone
Reactant of Route 6
Reactant of Route 6
2-Bromo-2',4'-dichloroacetophenone
Customer
Q & A

Q1: What is the synthetic route for producing 2-Bromo-2',4'-dichloroacetophenone?

A1: this compound is synthesized through a three-step process starting with glacial acetic acid and m-dichlorobenzene. The steps are: (1) bromination, (2) chlorination, and (3) acylation [, ]. This synthetic route resulted in a 70% yield of the desired product [].

Q2: How was the synthesized this compound characterized?

A2: The structure of the synthesized compound was confirmed using spectroscopic techniques. These include ¹H NMR (proton nuclear magnetic resonance), ¹³C NMR (carbon-13 nuclear magnetic resonance), and IR (infrared) spectroscopy []. Additionally, physical constants such as relative density (ρ), refractive index (n₂₅D), boiling point (b.p.), and melting point (m.p.) were also measured [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.